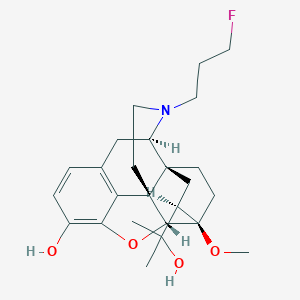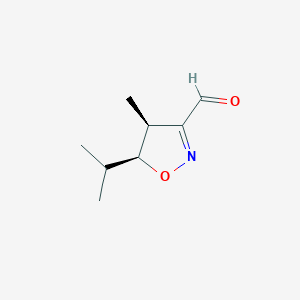
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is a chemical compound that belongs to the isoxazole family. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is not well understood. However, it has been reported to act as an inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various signaling pathways in the body. GSK-3β has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) are not well studied. However, it has been reported to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, its limitations include its high cost and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the use of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) in scientific research. One direction is the synthesis of new compounds using 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) as a building block. Another direction is the study of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods for 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) with higher yields and lower costs is also an important future direction.
Conclusion:
In conclusion, 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new synthesis methods for its use in scientific research.
Synthesis Methods
The synthesis of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) involves the reaction of 4-isopropyl-5-methylisoxazole with chloral hydrate in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization or chromatography. This method has been reported to yield a high purity and yield of the product.
Scientific Research Applications
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of pyrazoles, pyrimidines, and other heterocyclic compounds with potential applications in the pharmaceutical industry. It has also been used in the synthesis of fluorescent dyes for imaging and sensing applications.
properties
CAS RN |
131362-99-7 |
|---|---|
Product Name |
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(4S,5S)-4-methyl-5-propan-2-yl-4,5-dihydro-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-6(3)7(4-10)9-11-8/h4-6,8H,1-3H3/t6-,8-/m0/s1 |
InChI Key |
MQBZWEYTIZLYFL-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](ON=C1C=O)C(C)C |
SMILES |
CC1C(ON=C1C=O)C(C)C |
Canonical SMILES |
CC1C(ON=C1C=O)C(C)C |
synonyms |
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



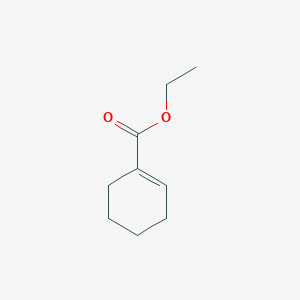
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
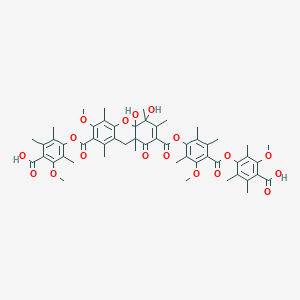
![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
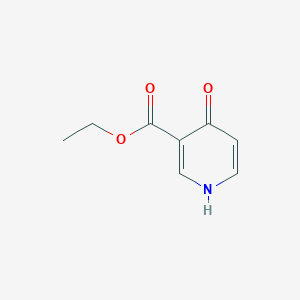
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
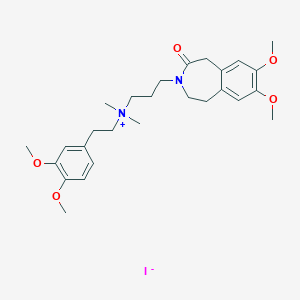
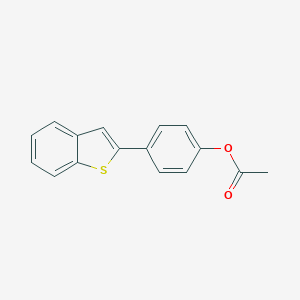
![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)

